molecular formula C12H12N2O2S2 B084625 N,N/'-Bis(furan-2-ylmethyl)ethanedithioamide CAS No. 14118-10-6

N,N/'-Bis(furan-2-ylmethyl)ethanedithioamide

Katalognummer: B084625
CAS-Nummer: 14118-10-6
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: LRJJVKVWPILGGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) typically involves the reaction of furfurylamine with ethanedithioamide under specific conditions. One method involves the use of microwave-assisted synthesis, where furfurylamine and ethanedithioamide are reacted in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The reaction is carried out in a microwave reactor, optimizing the reaction time, solvent, and substrate amounts to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields. Additionally, the use of renewable resources such as furfural, derived from biomass, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The furan rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amine derivatives, and substituted furan compounds .

Wissenschaftliche Forschungsanwendungen

Ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The furan rings can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

Ethanedithioamide, N,N’-bis(2-furanylmethyl)-(9CI) is unique due to its specific structure, which includes two furan rings attached to an ethanedithioamide core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

14118-10-6

Molekularformel

C12H12N2O2S2

Molekulargewicht

280.4 g/mol

IUPAC-Name

N,N'-bis(furan-2-ylmethyl)ethanedithioamide

InChI

InChI=1S/C12H12N2O2S2/c17-11(13-7-9-3-1-5-15-9)12(18)14-8-10-4-2-6-16-10/h1-6H,7-8H2,(H,13,17)(H,14,18)

InChI-Schlüssel

LRJJVKVWPILGGK-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=S)C(=S)NCC2=CC=CO2

Isomerische SMILES

C1=COC(=C1)CN=C(C(=NCC2=CC=CO2)S)S

Kanonische SMILES

C1=COC(=C1)CNC(=S)C(=S)NCC2=CC=CO2

Key on ui other cas no.

14118-10-6

Synonyme

N,N'-Bis(2-furanylmethyl)ethanebisthioamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.